delta12-PGJ2

Description

PGD2 metabolite in human plasma

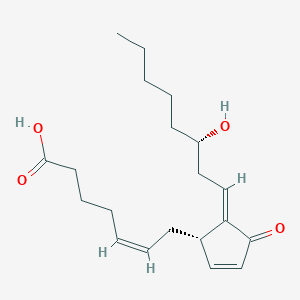

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319130 | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-54-7, 102839-03-2 | |

| Record name | Δ12-PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mass Spectrometry Ms :mass Spectrometry Provides the Most Definitive Structural Information. It Measures the Mass to Charge Ratio M/z of Ionized Molecules. This Allows for the Precise Determination of the Compound S Molecular Weight, Confirming Its Elemental Composition. for Example, the Molecular Formula of Δ¹² Pgj₂ is C₂₀h₃₀o₄, Corresponding to a Molecular Weight of Approximately 334.5 G/mol .caymanchem.comfurthermore, Ms Can Be Used to Fragment the Molecule and Analyze the Resulting Pattern of Fragment Ions Tandem Ms or Ms/ms , Which Provides Detailed Information About the Molecule S Structure, Confirming the Identity of Δ¹² Pgj₂.nih.gov

Pharmacological Tools

To dissect the molecular mechanisms underlying the biological activities of Δ12-PGJ2 and 15d-PGJ2, researchers utilize a variety of pharmacological tools. These include selective receptor agonists and antagonists, as well as inhibitors of specific enzymes and pathways that are modulated by these prostaglandins (B1171923).

Selective PPARγ Agonists and Antagonists

15d-PGJ2 is a well-known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govahajournals.org To determine whether the effects of 15d-PGJ2 are mediated through this nuclear receptor, studies often employ selective PPARγ agonists and antagonists.

PPARγ Agonists : Synthetic agonists such as those from the thiazolidinedione class (e.g., troglitazone (B1681588), ciglitazone, pioglitazone) are used to mimic the PPARγ-activating effects of 15d-PGJ2. ahajournals.orgnih.govaai.org For example, both 15d-PGJ2 and troglitazone have been shown to prime eotaxin-induced chemotaxis in human eosinophils at low concentrations. aai.org

PPARγ Antagonists : The irreversible antagonist GW9662 is widely used to block PPARγ-dependent signaling. ahajournals.orgnih.govfrontiersin.org If the effect of 15d-PGJ2 is abolished in the presence of GW9662, it suggests a PPARγ-dependent mechanism. Conversely, if the effect persists, it points to a PPARγ-independent pathway. nih.govfrontiersin.org For instance, the inhibition of mast cell degranulation by 15d-PGJ2 was found to be resistant to GW9662, indicating a PPARγ-independent action. frontiersin.org In contrast, the ability of 15d-PGJ2 to decrease interleukin-1β-stimulated cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 synthase (PGES) was blocked by GW9662, confirming a PPARγ-dependent mechanism in that context. ahajournals.orgahajournals.org

Caspase Inhibitors

Apoptosis, or programmed cell death, is a common outcome of cellular treatment with Δ12-PGJ2 and 15d-PGJ2. nih.govmedchemexpress.com The apoptotic process is often executed by a family of proteases called caspases. To investigate the role of caspase activation in prostaglandin-induced cell death, broad-spectrum or specific caspase inhibitors are used.

The pan-caspase inhibitor Z-VAD-FMK (z-Val-Ala-Asp-fluoromethylketone) is frequently employed to block the activity of multiple caspases. nih.govnih.govsnu.ac.kr Studies have shown that pretreatment with Z-VAD-FMK can prevent 15d-PGJ2-induced apoptosis and the cleavage of caspase-3 in various cell types, including malignant B-cells and human hepatoma cells. nih.govnih.gov Similarly, the more specific caspase-3 inhibitor Z-DEVD-FMK has also been shown to block apoptosis induced by 15d-PGJ2. nih.gov However, in some cell lines like MCF-7 breast cancer cells, Z-VAD-FMK prevented caspase activation but did not block the ultimate loss of cell viability, suggesting the existence of caspase-independent cell death mechanisms. psu.eduoup.com

Radical Scavengers and Antioxidants

The generation of reactive oxygen species (ROS) is another significant event triggered by 15d-PGJ2 in many cell types. snu.ac.krcore.ac.uk To explore the involvement of oxidative stress in the observed cellular effects, researchers utilize radical scavengers and antioxidants.

N-acetylcysteine (NAC) is a widely used antioxidant and a precursor to the intracellular antioxidant glutathione (B108866). nih.govnih.gov In numerous studies, NAC has been shown to block 15d-PGJ2-induced effects, such as apoptosis and the inhibition of NF-κB, by reducing the accumulation of intracellular ROS. snu.ac.krcore.ac.uklongdom.org For example, NAC was able to block cell death induced by 15d-PGJ2 in human leukemia cells and hepatic stellate cells. core.ac.uksnu.ac.kr Other antioxidants like α-tocopherol , mannitol , and tiron have also demonstrated the ability to inhibit cell death induced by J2-series prostaglandins by mitigating ROS production. core.ac.uksnu.ac.kr

Proteasome Inhibitors

Recent evidence indicates that 15d-PGJ2 can directly interact with and inhibit the proteasome, a cellular machinery responsible for protein degradation. frontiersin.orge-century.us This inhibition contributes to its anti-inflammatory effects, particularly through the suppression of the NF-κB pathway. frontiersin.org

The proteasome inhibitor MG132 is often used as a positive control or for comparative purposes in these studies. frontiersin.orgnih.gov The effects of 15d-PGJ2 on processes like the inhibition of NF-κB nuclear translocation and the suppression of adhesion molecule expression in endothelial cells have been shown to be similar to those of MG132. frontiersin.orgresearchgate.net In some contexts, the effects of 15d-PGJ2 were mimicked by MG132 but not by PPARγ agonists, suggesting that the pro-apoptotic activity is linked to proteasome inhibition rather than PPARγ activation. nih.gov However, in other cell types, MG132 was found to reverse the 15d-PGJ2-mediated downregulation of certain proteins, indicating complex interactions between these pathways. ashpublications.org

NAD(P)H Oxidase Inhibitors

The production of ROS induced by various stimuli is often mediated by NAD(P)H oxidase (NOX) enzymes. To investigate the source of ROS in the context of 15d-PGJ2 signaling, inhibitors of this enzyme complex are utilized.

Commonly used NOX inhibitors include apocynin and diphenyleneiodonium (DPI) . dntb.gov.uacore.ac.uknih.gov While these are used to probe the involvement of NOX in cellular signaling, it is noted that they can have off-target or even pro-oxidant effects in some experimental systems. core.ac.uknih.gov For instance, studies have explored the use of these inhibitors to understand the signaling cascades, such as the Rac1/NADPH oxidase/ROS/p38 pathway, which can be modulated by prostaglandins and other stimuli. core.ac.uk

Table 2: Pharmacological Tools in 15-deoxy-Δ12,14-prostaglandin J2 Research

| Tool Category | Compound | Mechanism of Action | Application in 15d-PGJ2 Research | Reference |

|---|---|---|---|---|

| PPARγ Agonist | Troglitazone | Activates PPARγ receptor. | Used to compare and dissect PPARγ-dependent effects of 15d-PGJ2. | nih.govaai.org |

| PPARγ Antagonist | GW9662 | Irreversibly inhibits PPARγ. | To determine if 15d-PGJ2 effects are PPARγ-dependent or -independent. | ahajournals.orgnih.govfrontiersin.org |

| Caspase Inhibitor | Z-VAD-FMK | Pan-caspase inhibitor. | To investigate the role of caspases in 15d-PGJ2-induced apoptosis. | nih.govnih.govsnu.ac.kr |

| Radical Scavenger | N-acetylcysteine (NAC) | Antioxidant; replenishes glutathione. | To determine the role of ROS in 15d-PGJ2-mediated cellular events. | snu.ac.krcore.ac.uknih.gov |

| Proteasome Inhibitor | MG132 | Inhibits the 26S proteasome. | Used as a control to compare effects of 15d-PGJ2 on proteasome function and NF-κB signaling. | frontiersin.orgnih.govresearchgate.net |

| NAD(P)H Oxidase Inhibitor | Apocynin | Inhibits NAD(P)H oxidase assembly/activity. | To probe the involvement of NOX enzymes in 15d-PGJ2-related ROS production. | dntb.gov.uacore.ac.uk |

| NAD(P)H Oxidase Inhibitor | Diphenyleneiodonium (DPI) | Inhibits flavoenzymes, including NAD(P)H oxidase. | To investigate the role of NOX in signaling pathways affected by inflammatory stimuli. | dntb.gov.uacore.ac.uk |

Biological and Physiological Roles

Anti-inflammatory Effects

The J2-series prostaglandins (B1171923) are characterized by their significant anti-inflammatory properties. ncats.ioembopress.org Studies on 15d-PGJ2, a key member of this family, have shown it acts as an anti-inflammatory lipid mediator in multiple in vitro and in vivo models. frontiersin.orgnih.gov These prostaglandins are believed to be crucial endogenous regulators that help control and resolve inflammatory responses. embopress.orgoup.com Their mechanism of action often involves the modulation of key transcription factors and signaling pathways that govern the expression of inflammatory genes. frontiersin.orgfrontiersin.org

A primary mechanism behind the anti-inflammatory activity of J2-prostaglandins is their ability to suppress the production of key pro-inflammatory mediators. Research demonstrates that 15d-PGJ2 effectively inhibits the expression and/or production of inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgnih.gov

For instance, in studies using myometrial cells stimulated with IL-1β, 15d-PGJ2 was found to significantly inhibit the mRNA expression of TNF-α and IL-6. frontiersin.orgnih.gov Similarly, in murine models of allergic asthma, treatment with 15d-PGJ2 led to a reduction in lung tissue production of pro-inflammatory cytokines, including TNF-α. frontiersin.orgnih.gov The compound also represses the expression of iNOS in several cell types, thereby reducing the production of nitric oxide, a key inflammatory molecule. researchgate.netahajournals.org In microglia, the resident immune cells of the central nervous system, 15d-PGJ2 has been shown to attenuate methylmercury-induced secretion of IL-6. nih.gov

| Pro-inflammatory Mediator | Effect of J2-Prostaglandins (15d-PGJ2) | Cell/Model System | Source(s) |

|---|---|---|---|

| iNOS (inducible nitric oxide synthase) | Inhibition of expression | Various cell types | researchgate.netahajournals.org |

| TNF-α (Tumor Necrosis Factor-alpha) | Inhibition of expression/production | Myometrial cells, Murine lung tissue | frontiersin.orgnih.govfrontiersin.orgnih.gov |

| IL-6 (Interleukin-6) | Inhibition of expression/secretion | Myometrial cells, Microglia | frontiersin.orgnih.govnih.gov |

The relationship between J2-prostaglandins and the enzyme cyclooxygenase-2 (COX-2) is complex and appears to be context-dependent. COX-2 is the enzyme responsible for producing the precursors to prostaglandins, including PGD2, which is then converted to the J2 series. atsjournals.orgpnas.org Thus, the generation of 15d-PGJ2 is often associated with increased COX-2 expression during inflammation. pnas.org

Some research indicates that 15d-PGJ2 can inhibit the expression of COX-2 as part of its anti-inflammatory action. researchgate.net However, other studies have revealed a potential positive feedback mechanism where 15d-PGJ2 can itself upregulate the expression of COX-2, particularly in human breast cancer cells. nih.govresearchgate.net This suggests that 15d-PGJ2 may function as both a product and a regulator of the COX-2 pathway, with the ultimate effect likely depending on the specific cell type and physiological conditions.

The anti-inflammatory effects of J2-prostaglandins extend to their ability to modulate the activity of various immune and vascular cells.

Macrophages : These prostaglandins play a significant role in macrophage biology. During inflammation, an enhanced intracellular accumulation of 15d-PGJ2 has been observed in activated macrophages. nih.gov The compound can suppress macrophage activation, thereby dampening a key driver of the inflammatory response. ahajournals.org

Endothelial Cells : In human umbilical vein endothelial cells (HUVECs), 15d-PGJ2 has been shown to inhibit the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). ahajournals.org These adhesion molecules are critical for the recruitment of leukocytes to sites of inflammation.

T-cells : 15d-PGJ2 can inhibit the activation of human T lymphocytes. ahajournals.org Further studies in animal models have shown that it can also suppress T-cell proliferation, which is a critical step in the adaptive immune response. ncats.io

| Immune Cell Type | Effect of J2-Prostaglandins (15d-PGJ2) | Source(s) |

|---|---|---|

| Macrophages | Suppresses activation | ahajournals.org |

| Endothelial Cells | Inhibits expression of VCAM-1 and ICAM-1 | ahajournals.org |

| T-cells | Inhibits activation and proliferation | ncats.ioahajournals.org |

Beyond simply suppressing inflammation, J2-prostaglandins are considered key mediators in the active process of resolving inflammation. pnas.orgjscimedcentral.com The resolution of inflammation is a highly regulated process that ensures the return to tissue homeostasis. It is proposed that while initial COX-2 activity produces pro-inflammatory mediators, the sustained or late-phase induction of COX-2 shifts production towards anti-inflammatory and pro-resolving prostaglandins like 15d-PGJ2. atsjournals.orgnih.gov This switch is critical for turning off the inflammatory response and preventing chronic inflammation. oup.comatsjournals.org

Role in Cell Growth and Differentiation

Metabolites of PGD2, including Δ12-PGJ2, are recognized as potent regulators of cell growth and differentiation. nih.gov The effects are often cell-type specific and can be dose-dependent. While high concentrations often lead to growth inhibition and apoptosis, lower concentrations can sometimes stimulate proliferation. pnas.org

A notable example of its role in differentiation is in bone metabolism. Δ12-PGJ2 has been shown to modulate osteogenesis by stimulating alkaline phosphatase activity and enhancing type-1 collagen synthesis in human osteoblastic cells, processes that are central to bone formation and mineralization. hmdb.ca

A key mechanism by which J2-prostaglandins inhibit cell growth is through the induction of cell cycle arrest. Specifically, Δ12-PGJ2 has been demonstrated to induce G1 phase arrest in a human neuroblastoma cell line. nih.gov This effect was observed to peak at 24 hours and was sustained for up to 72 hours. nih.gov The study suggested that Δ12-PGJ2 regulates cell cycle progression through mechanisms similar to those activated by heat shock, including the induction of heat shock proteins (HSPs). nih.gov Other studies focusing on 15d-PGJ2 have also confirmed its ability to induce cell cycle arrest in various cancer cell lines, further establishing this as a key biological function of this class of compounds. spandidos-publications.come-century.us

Induction of Apoptosis (Programmed Cell Death)

Delta-12-Prostaglandin J2 (Δ12-PGJ2), a cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2, is recognized for its capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comchemsrc.comnih.gov This pro-apoptotic activity is a key area of research, as it underlies the compound's antineoplastic potential. nih.govnih.gov The process is characterized by typical apoptotic features such as DNA fragmentation, the formation of apoptotic bodies, and chromatin condensation. nih.govnih.gov Studies have demonstrated its effectiveness in human leukemia cells, HeLa cells, and hepatocarcinoma cells, among others. medchemexpress.comcore.ac.uknih.gov The induction of apoptosis by Δ12-PGJ2 involves a complex interplay of cellular signaling pathways, often initiated independently of the PPARγ receptor. e-century.uswaocp.org

The mechanisms leading to apoptosis are multifaceted and involve the activation of specific cellular machinery designed to dismantle the cell in a controlled manner. This includes the activation of caspase enzymes, the release of key mitochondrial proteins, and the modulation of proteins that regulate cell survival and death.

A central mechanism through which Δ12-PGJ2 and its metabolites induce apoptosis is the activation of the caspase cascade. medchemexpress.comchemsrc.comcore.ac.uk Research has shown that treatment of various cancer cell lines, including human leukemia (HL-60) and HeLa cells, with Δ12-PGJ2 leads to the activation of a cascade involving multiple caspases. nih.govcore.ac.uk Specifically, studies have detected the activation of caspase-3, caspase-8, and caspase-9. nih.gov The activation of caspase-3, a key executioner caspase, is a recurrent finding in Δ12-PGJ2-induced apoptosis. core.ac.uk Its activation leads to the cleavage of critical cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), which ultimately results in the characteristic DNA fragmentation seen in apoptotic cells. core.ac.uk The involvement of caspases is further confirmed by experiments where pan-caspase inhibitors, such as z-VAD-fmk, were able to prevent the cell death induced by Δ12-PGJ2. nih.gov

Table 1: Caspase Activation in Response to Δ12-Prostaglandin J2 in Different Cell Lines

| Cell Line | Activated Caspases | Observed Effects | Reference |

| Human Leukemia (HL-60) | Caspase-3 | DNA fragmentation, PARP cleavage | core.ac.uk |

| HeLa Cells | Caspase-3, -8, -9 | DNA fragmentation, chromatin condensation, cell death | nih.gov |

| Multiple Myeloma & Burkitt Lymphoma | Caspase-8, -9 | Apoptosis | nih.gov |

| Renal Proximal Epithelial Cells | Caspase-3 | Apoptosis | nih.gov |

The release of cytochrome c from the mitochondria into the cytosol is a critical event in the intrinsic pathway of apoptosis, and it is a process significantly influenced by Δ12-PGJ2 and its derivatives. nih.gov Studies on HeLa cells have demonstrated that treatment with Δ12-PGJ2 prompts the release of cytochrome c from the mitochondria. nih.gov This event is a key upstream signal for the activation of the caspase cascade, particularly caspase-9. nih.gov The related compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has also been shown to directly target mitochondria, promoting Ca2+-induced mitochondrial swelling and subsequent cytochrome c release. nih.gov This suggests that these electrophilic lipids can directly interact with mitochondrial components, leading to the transduction of an apoptotic signal. nih.gov The release of cytochrome c is often associated with the disruption of the mitochondrial membrane potential, another hallmark of apoptosis induced by these compounds. nih.govoncotarget.com

The Bcl-2 family of proteins consists of both anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic (e.g., BAX, BAK) members, and the balance between these proteins is crucial for determining a cell's fate. Δ12-PGJ2 and its derivatives can modulate the expression of these proteins to favor apoptosis. For instance, the related compound 15d-PGJ2 has been shown to induce a rapid downregulation of NF-κB-dependent anti-apoptotic proteins, including BCL-XL and MCL-1, in malignant B cells. nih.goviiarjournals.org In other studies, 15d-PGJ2 treatment resulted in an increased expression of the pro-apoptotic protein BAX. nih.govkoreamed.org This shift in the BAX/Bcl-xL ratio appears to be a key mechanism in the suppression of chondrosarcoma cells. okayama-u.ac.jpjst.go.jp However, it is noteworthy that in some cell lines, such as HeLa cells, Δ12-PGJ2-induced apoptosis occurred without altering the expression levels of the Bcl-2 family proteins, suggesting the existence of multiple, cell-type-specific pathways. nih.gov In doxorubicin-resistant ovarian cancer cells, which have high baseline levels of Bcl-2 and Bcl-xl, 15d-PGJ2 was still able to strongly induce apoptosis and reduce the expression of these anti-apoptotic genes. plos.orgresearchgate.net

Table 2: Modulation of Bcl-2 Family Proteins by Δ12-PGJ2 and its Derivatives

| Compound | Cell Line | Effect on Bcl-2 Family Proteins | Reference |

| 15d-PGJ2 | Malignant B cells | Downregulation of BCL-XL, cIAP-1, cIAP-2, XIAP | nih.gov |

| 15d-PGJ2 | Renal Proximal Epithelial Cells | Increased BAX expression | nih.gov |

| 15d-PGJ2 | Chondrosarcoma Cells (OUMS-27) | Altered BAX/Bcl-xL expression ratio | okayama-u.ac.jpebi.ac.uk |

| Δ12-PGJ2 | HeLa Cells | No alteration in Bcl-2 family protein expression | nih.gov |

| 15d-PGJ2 | Doxorubicin-Resistant Ovarian Cancer Cells | Reduced Bcl-2 and Bcl-xl expression | plos.orgresearchgate.net |

| 15d-PGJ2 | Helicobacter pylori-infected Gastric Epithelial Cells | Upregulation of Bcl-2, Downregulation of BAX | nih.gov |

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. researchgate.net However, studies investigating the role of AIF in Δ12-PGJ2-induced apoptosis in HeLa cells have shown that this pathway may not be universally involved. In one study, while Δ12-PGJ2 induced a cytochrome c-dependent apoptotic pathway, AIF was neither released from the mitochondria into the cytosol nor redistributed to the nucleus. researchgate.net This suggests that, at least in this specific cell context, the apoptotic process triggered by Δ12-PGJ2 is primarily dependent on the caspase cascade and independent of AIF translocation. researchgate.net This finding highlights the specificity of the apoptotic pathways activated by Δ12-PGJ2, which can vary depending on the cellular environment.

Adipogenesis and Adipocyte Differentiation

Beyond its role in apoptosis, Δ12-Prostaglandin J2 and its more stable metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent regulators of adipogenesis, the process of cell differentiation by which pre-adipocytes develop into mature fat cells (adipocytes). nih.govresearchgate.net This function is primarily mediated through their role as endogenous ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govdovepress.comhmdb.ca

PPARγ is a nuclear receptor that acts as a master transcriptional regulator of adipocyte differentiation. nih.govdovepress.com The binding of a ligand, such as 15d-PGJ2, activates PPARγ, initiating a cascade of gene expression that drives the conversion of fibroblasts or pre-adipocytes into mature adipocytes. nih.govresearchgate.net This discovery established a direct link between a fatty acid metabolite and the machinery of adipocyte development. nih.gov The action of these prostaglandins is similar to that of the thiazolidinedione class of antidiabetic drugs, which are also potent PPARγ agonists. nih.gov By activating this common nuclear receptor pathway, both adipogenic prostanoids and these synthetic drugs can regulate adipocyte development and influence glucose homeostasis. nih.gov

Osteogenesis and Calcification of Osteoblastic Cells

Delta-12-Prostaglandin J2 plays a significant role in bone metabolism, specifically in the process of osteogenesis and the calcification of osteoblastic cells. hmdb.canih.govkoreascience.kr Osteoblasts are the cells responsible for new bone formation. Studies using cultured human osteoblastic cells have shown that Δ12-PGJ2 can stimulate alkaline phosphatase activity, a key enzyme in bone mineralization, and the subsequent calcification of these cells. hmdb.canih.gov The potency of Δ12-PGJ2 in this regard has been found to be comparable to that of 1α,25-dihydroxyvitamin D3, a major hormonal regulator of bone and mineral metabolism. hmdb.ca

Furthermore, Δ12-PGJ2 has been observed to enhance the synthesis of type-1 collagen by human osteoblasts during the calcification process. hmdb.cakoreascience.kr Type-1 collagen is the main structural protein of the organic bone matrix. Therefore, Δ12-PGJ2 appears to modulate osteogenesis by inducing the synthesis of multiple proteins related to mineralization. hmdb.ca Given that Prostaglandin D2, the precursor to Δ12-PGJ2, is a major arachidonate (B1239269) metabolite in bone marrow, it is suggested that Δ12-PGJ2 may be physiologically involved in the regulation of bone formation. hmdb.ca The combination of Δ12-PGJ2 with recombinant human bone morphogenetic protein-2 (rhBMP-2) has been shown to stimulate mineralization more than Δ12-PGJ2 alone. koreascience.krkoreamed.org

Modulation of Heat Shock Response and Heat Shock Protein Synthesis

Delta-12-prostaglandin J2 (Δ12-PGJ2) has been shown to mimic the effects of heat shock by inducing the synthesis of heat shock proteins (HSPs). nih.gov In the human neuroblastoma cell line GOTO, Δ12-PGJ2 treatment led to the synthesis of several HSPs in a manner comparable to that induced by actual heat shock. nih.gov Specifically, the induction of HSP72 was observed, and its accumulation correlated with the induction of cell cycle arrest at the G1 phase. nih.gov Both Δ12-PGJ2 and heat shock were found to induce HSP72 mRNA. nih.gov

Further research has indicated that the induction of HSPs by Δ12-PGJ2 is a recognized biological activity of cyclopentenone prostaglandins. pnas.org This response is not limited to neuronal cells; in transformed mouse epidermal cells (PAM 212), Δ12-PGJ2 also induced a 70 kD protein identified as a heat shock protein. nih.gov The synthesis of this protein was linked to the cytotoxic effects of the prostaglandin. nih.gov The ability of Δ12-PGJ2 to induce a heat shock response is also connected to its anti-inflammatory properties. diabetesjournals.org The activation of the heat shock response is one of the mechanisms through which it can inhibit inflammatory signaling pathways. diabetesjournals.orgnih.gov It is noteworthy that intracellular glutathione (B108866) (GSH) can suppress the Δ12-PGJ2-induced synthesis of HSPs, suggesting a role for cellular redox state in modulating this response. hmdb.caacs.org

Interactive Data Table: Δ12-PGJ2 and Heat Shock Response

| Cell Line | Effect of Δ12-PGJ2 | Key Findings | Citations |

|---|---|---|---|

| GOTO (Human Neuroblastoma) | Induces synthesis of several HSPs, including HSP72. | Mimics heat shock, induces G1 cell cycle arrest, and induces HSP72 mRNA. | nih.gov |

| PAM 212 (Mouse Epidermal) | Induces a 70 kD heat shock protein. | HSP induction is linked to cytotoxicity. | nih.gov |

| Various (General) | Activates heat shock transcription factors. | This effect can be inhibited by intracellular glutathione. | acs.org |

| RAW 264.7 (Macrophage), Rat Islets | Anti-inflammatory actions are associated with the activation of the heat shock response. | Inhibits cytokine-induced iNOS expression. | diabetesjournals.orgnih.gov |

Neurobiological Functions and Neurological Diseases

Delta-12-prostaglandin J2 and its related J2-series prostaglandins are biologically active metabolites of prostaglandin D2 (PGD2), which is the most abundant prostaglandin in the brain. nih.govfrontiersin.org These compounds are implicated in a range of neurobiological processes and have been linked to the pathology of several neurological diseases. nih.govwikipedia.org Their effects are complex, exhibiting both neuroprotective and neurotoxic properties, often in a context- and concentration-dependent manner. nih.govnih.gov J2 prostaglandins are produced by activated microglia, reactive astrocytes, and neurons, particularly during neuroinflammation. frontiersin.org They can act through receptor-dependent pathways, such as binding to the DP2 receptor and the nuclear receptor PPARγ, and through receptor-independent mechanisms mediated by their reactive cyclopentenone ring. nih.govfrontiersin.org This reactivity allows them to form covalent adducts with cellular proteins, a process that can significantly alter protein function and contribute to neurodegeneration. nih.gov

Neuroprotection vs. Neurotoxicity: Concentration-Dependent Effects

The biological impact of Δ12-PGJ2 and its more studied metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), on neuronal cells is markedly dependent on their concentration. nih.govnih.gov At low concentrations, these prostaglandins can exert neuroprotective effects. For instance, low doses of 15d-PGJ2 have been shown to protect against oxidative stress-induced injury in neuronal cell lines. nih.gov This neuroprotection is often mediated through the activation of the nuclear receptor PPARγ. nih.govresearchgate.net

Conversely, at higher concentrations, these same compounds become neurotoxic, inducing neuronal cell death through apoptosis. nih.govnih.govresearchmap.jp This neurotoxic effect appears to be independent of PPARγ activation. nih.govresearchmap.jp The neurotoxicity of 15d-PGJ2 has been linked to the inhibition of the crucial pro-survival phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.govcancer.gov Studies in primary rat cortical neurons have shown that 15d-PGJ2-induced cell death involves disruption of cell bodies, neurite shortening, and activation of caspase-3, similar to the effects of a direct PI3K inhibitor. researchmap.jpcancer.gov The growth-inhibitory and cytotoxic effects of Δ12-PGJ2 and 15d-PGJ2 have been observed in various neuronal and neuroblastoma cell lines. wikipedia.orgplos.org

Interactive Data Table: Concentration-Dependent Effects of J2 Prostaglandins

| Compound | Concentration | Effect | Mechanism | Cell/System | Citations |

|---|---|---|---|---|---|

| 15d-PGJ2 | Low (up to 8 µM) | Neuroprotection | Increased survival signals, decreased death signals. | N18D3 neuronal cells | nih.gov |

| 15d-PGJ2 | High (> 8 µM) | Neurotoxicity | Decreased survival signals, increased death signals. | N18D3 neuronal cells | nih.gov |

| 15d-PGJ2 | Low | Neuroprotection | PPARγ-mediated. | Central Nervous System | nih.govresearchgate.net |

| 15d-PGJ2 | High | Neurotoxicity | PPARγ-independent; Inhibition of PI3K-Akt pathway. | Primary cortical neurons, neuroblastoma | nih.govnih.govcancer.gov |

| 15d-PGJ2 | High (1.1 µM half-maximal) | Neurotoxicity | Concentration-dependent cell death. | Neuronal cells | researchgate.net |

Differentiation of Dopaminergic Neuronal Cells

Research indicates that J2 prostaglandins, including the precursor to Δ12-PGJ2, can influence the differentiation of neuronal cells. Specifically, 15d-PGJ2, a metabolite of Δ12-PGJ2, has been shown to induce neuronal differentiation in certain contexts. researchgate.net In studies using the human neuroblastoma SH-SY5Y cell line, a model often used for studying dopaminergic neurons, 15d-PGJ2 has been linked to apoptosis at high concentrations. pnas.orgresearchgate.net However, other studies suggest a role in differentiation at lower concentrations, often mediated by PPARγ. researchgate.net In motor neuron-like NSC-34 cells, PGD2, which converts to 15d-PGJ2, was found to induce neuritogenesis and the expression of Islet-1, an early marker for developing motor neurons, via a PPARγ-dependent mechanism. researchgate.net This suggests that the metabolites of PGD2, including Δ12-PGJ2 and 15d-PGJ2, could play a role in the maturation and differentiation of specific neuronal populations.

Suppression of Neurite Outgrowth

The effect of Δ12-PGJ2 on neurite outgrowth appears to be complex and context-dependent. While some studies report a promotion of neurite outgrowth, others indicate suppression. In PC12h cells, J2 prostaglandins, including Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2, were found to promote neurite outgrowth, but only in the presence of nerve growth factor (NGF). nih.gov They did not induce neuritogenesis on their own. nih.gov The potency for this effect was observed to be PGJ2 < Δ12-PGJ2 < 15-deoxy-Δ12,14-PGJ2. nih.gov

In contrast, high concentrations of 15d-PGJ2, a metabolite of Δ12-PGJ2, have been shown to suppress the extension of neurites and cause cell body shrinkage in primary cortical neurons as part of its neurotoxic effects. researchmap.jpplos.org This neurodegenerative morphology, characterized by shortened and reduced neurites, was linked to the inhibition of the PI3K signaling pathway. researchmap.jp Therefore, the effect of Δ12-PGJ2 on neurite formation is likely influenced by the specific neuronal cell type, the presence of other growth factors, and its concentration.

Inhibition of Growth Factor-Induced Astrocyte Proliferation

Δ12-Prostaglandin J2 and its metabolites have been shown to inhibit the proliferation of astrocytes, a key cell type in the central nervous system. Specifically, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) inhibits the cell proliferation of primary astrocytes that is induced by growth factors. nih.govnih.govcancer.govoncotarget.com This inhibitory action is achieved by down-regulating the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.govnih.govoncotarget.comaai.org The PI3K-Akt pathway is a critical regulator of cell growth and survival, and its inhibition by 15d-PGJ2 effectively halts the proliferative response of astrocytes to mitogenic stimuli. This action is part of the broader anti-inflammatory and regulatory functions of cyclopentenone prostaglandins within the CNS. frontiersin.org

Impact on Neuroinflammation and Neurodegeneration

Δ12-PGJ2 and its related J2 prostaglandins are significantly involved in the processes of neuroinflammation and neurodegeneration. nih.govfrontiersin.org These compounds are produced by activated glial cells (microglia and astrocytes) and neurons during inflammatory conditions in the central nervous system. frontiersin.org

Their role in neuroinflammation is dualistic. On one hand, they exhibit potent anti-inflammatory effects by suppressing the activation of microglia and astrocytes and inhibiting the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β. frontiersin.orgdrugbank.com For example, 15d-PGJ2 potently inhibits iNOS induction in activated microglia. drugbank.com

On the other hand, J2 prostaglandins can also be pro-inflammatory and contribute to neurodegeneration. nih.govfrontiersin.org High concentrations are neurotoxic, inducing apoptosis in neurons. nih.govoncotarget.com This neurotoxicity is often mediated by receptor-independent mechanisms, such as the covalent modification of key cellular proteins, leading to cellular stress and dysfunction. nih.gov For example, 15d-PGJ2 has been shown to induce apoptosis in SH-SY5Y neuroblastoma cells and is found at increased levels in the tissues of patients with amyotrophic lateral sclerosis (ALS). pnas.orgresearchgate.net The overproduction of these prostaglandins in the brain is suggested to contribute to the neuronal injury seen in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. nih.govwikipedia.org

Interactive Data Table: Research Findings on Δ12-PGJ2 and Neuroinflammation/Neurodegeneration

| Cell Type/Model | Compound | Effect | Key Mechanism/Finding | Citations |

|---|---|---|---|---|

| Rat Microglia, BV-2 cell line | 15d-PGJ2 | Potent inhibition of iNOS induction. | Suppresses iNOS promoter activity, mRNA, and protein levels. Part of a feedback mechanism to stop inflammatory glial responses. | drugbank.com |

| Human Microglia | 15d-PGJ2 | Inhibits pro-inflammatory cytokines (IL-1, TNF-α, IL-6) and a chemokine (IP-10/CXCL10). | Suggests a potential beneficial role in diseases like HIV encephalitis and Alzheimer's by reducing harmful microglial products. | nih.govaai.org |

| Primary Rat Astrocytes | 15d-PGJ2 | Inhibits LPS/IFN-γ-induced NF-κB activation. | Down-regulates multiple steps in the PI3K-Akt-NF-κB pathway. | aai.org |

| Rodent Models of Neurodegeneration | PGJ2 metabolites | Contribute to neuron injury. | Overproduction linked to neurodegeneration in models of Alzheimer's and Parkinson's disease. | nih.govwikipedia.org |

| SH-SY5Y Neuroblastoma Cells | 15d-PGJ2 | Induces apoptotic cell death. | Associated with chronic inflammatory processes and neuronal cell death. | pnas.org |

Antiviral Activity

Delta-12-Prostaglandin J2 (Δ12-PGJ2), a naturally occurring dehydration product of prostaglandin D2, demonstrates potent antiviral properties. nih.govscbt.com Research has shown its efficacy in suppressing the replication of vesicular stomatitis virus (VSV) in epithelial monkey cell lines. nih.gov The antiviral mechanism of Δ12-PGJ2 is multifaceted, targeting the viral replication cycle at two distinct stages. nih.gov

Early in the infection cycle, treatment with Δ12-PGJ2 significantly inhibits viral protein synthesis without affecting the host cell's protein production. nih.gov This selective action helps to prevent the virus-induced shutdown of host cell protein synthesis. nih.gov In the later stages of the replication cycle, even after viral proteins have been synthesized, Δ12-PGJ2 can still dramatically block the production of infectious virus particles. nih.gov This late-phase inhibition is associated with a reduction in the glycosylation of the virus glycoprotein (B1211001) G, suggesting a defect in this post-translational modification is a key part of its antiviral activity. nih.gov The compound also induces the synthesis of heat shock proteins (HSPs) in both uninfected and VSV-infected cells. nih.gov The ability of cyclopentenone prostaglandins like Δ12-PGJ2 to interfere with multiple events in the viral life cycle highlights their potential as effective antiviral agents against a range of viruses. nih.gov

Table 1: Antiviral Effects of Delta-12-Prostaglandin J2 on Vesicular Stomatitis Virus (VSV)

| Stage of Viral Replication | Effect of Δ12-PGJ2 | Associated Mechanism |

|---|---|---|

| Early Phase | Suppression of viral protein synthesis. nih.gov | Selective inhibition of viral protein production. nih.gov |

| Late Phase | Blockage of infectious virus production. nih.gov | Decreased glycosylation of viral glycoprotein G. nih.gov |

Cardiovascular System Effects

Prostaglandins of the J2 series, which include delta-12-PGJ2 and its well-studied derivative 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2), are recognized as naturally occurring metabolites of PGD2. nih.gov These compounds are considered to be physiological substances produced within the vascular wall. nih.gov Their primary role in the cardiovascular system is to protect vascular cells from injury and to suppress inflammatory reactions. nih.gov Vascular endothelial cells, intimal smooth muscle cells, and cardiomyocytes can all produce these protective prostaglandins. nih.gov

The derivative 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2) has been shown to modulate the behavior of vascular smooth muscle cells (VSMCs). A key effect is the inhibition of VSMC proliferation, a critical process in vascular remodeling associated with conditions like hypertension. nih.gov In addition to curbing proliferation, 15d-PGJ2 alters the expression of contractile proteins and inflammatory components within these cells. nih.gov For instance, it can induce the expression of smooth muscle myosin heavy chain and smooth muscle α-actin, which are specific markers for differentiated VSMCs. ahajournals.org

The mechanisms underlying these effects are complex and can be both dependent and independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that 15d-PGJ2 can activate. nih.govresearchgate.net While some studies highlight the role of PPAR-γ in mediating the beneficial actions of 15d-PGJ2, others indicate that many of its effects occur through independent pathways. nih.gov This has led to some debate and seemingly contradictory findings in the literature regarding its precise mode of action in VSMCs. nih.gov Nevertheless, the potential of 15d-PGJ2 to promote a more differentiated and less proliferative state in VSMCs suggests a therapeutic benefit for vascular diseases. nih.govahajournals.org

The endothelium, a critical interface in the vascular system, is highly responsive to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This compound exerts significant anti-inflammatory effects on human endothelial cells. frontiersin.org One of its primary mechanisms involves inhibiting the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. frontiersin.org 15d-PGJ2 achieves this by modifying and inhibiting components of the proteasome, which in turn prevents the degradation of NF-κB inhibitors. frontiersin.org This action leads to a reduction in the expression of adhesion molecules and chemokines on the endothelial cell surface, thereby decreasing the adhesion and migration of monocytes, key events in the development of atherosclerosis. frontiersin.org

Furthermore, 15d-PGJ2 can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α). ahajournals.org Interestingly, this particular anti-inflammatory response has been shown to be mediated through the induction of the retinoic acid receptor-related orphan receptor-α (RORα), independent of PPAR-γ activation. ahajournals.org Studies in animal models of acute obstructive cholangitis have also demonstrated that 15d-PGJ2 can prevent endothelial cell damage and suppress inflammation-associated genes. physiology.orgnih.gov

Table 2: Effects of 15-deoxy-Δ12,14-prostaglandin J2 on Endothelial Cells

| Cellular Process | Effect of 15d-PGJ2 | Signaling Pathway(s) Involved |

|---|---|---|

| Inflammation | Inhibition of monocyte adhesion and migration. frontiersin.org | Inhibition of NF-κB pathway via proteasome modification. frontiersin.org |

| Gene Expression | Inhibition of TNF-α-induced VCAM-1 and ICAM-1. ahajournals.org | Induction of RORα (PPAR-γ independent). ahajournals.org |

| Cell Protection | Prevention of endothelial cell damage. nih.gov | Suppression of inflammation-associated genes. physiology.org |

Other Biological Activities

Hepatic myofibroblasts are the primary cells responsible for the excessive deposition of extracellular matrix that leads to liver fibrosis, a common outcome of chronic liver diseases. The compound 15-deoxy-Δ12,14-prostaglandin J2 has been found to induce apoptosis, or programmed cell death, in human hepatic myofibroblasts. researchgate.net This action is significant because the elimination of activated myofibroblasts is a key strategy for halting or reversing the progression of liver fibrosis. The induction of apoptosis by this prostaglandin provides a potential mechanism for resolving hepatic fibrosis.

The potential role of 15-deoxy-Δ12,14-prostaglandin J2 (15dPGJ2) in modulating the processes of labor, particularly preterm labor, has been a subject of investigation due to its known anti-inflammatory properties. nih.govfrontiersin.org Inflammation is a key driver of both term and preterm labor. nih.gov In human myometrial (uterine muscle) cells, 15dPGJ2 has been shown to inhibit the activation of the pro-inflammatory transcription factors NF-κB and AP-1 when stimulated by interleukin-1β (IL-1β). nih.govnih.gov This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, as well as the pro-labor mediator COX-2 and its product prostaglandin E2 (PGE2). nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| delta-12-Prostaglandin J2 | Δ12-PGJ2 |

| 15-deoxy-delta-12,14-prostaglandin J2 | 15d-PGJ2 |

| Prostaglandin D2 | PGD2 |

| Prostaglandin E2 | PGE2 |

| Vesicular Stomatitis Virus | VSV |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1β | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Peroxisome proliferator-activated receptor-gamma | PPAR-γ |

| Retinoic acid receptor-related orphan receptor-α | RORα |

| Nuclear factor-kappa B | NF-κB |

| Activator protein-1 | AP-1 |

| Cyclooxygenase-2 | COX-2 |

| Vascular cell adhesion molecule-1 | VCAM-1 |

Research Methodologies and Analytical Approaches

In Vitro Cellular Models for Studying Delta-12-Prostaglandin J2 Effects

A diverse range of cell lines and primary cells are employed to investigate the multifaceted effects of Δ12-PGJ2 and its related compounds. These cellular systems provide controlled environments to dissect signaling pathways and cellular responses.

Cancer cell lines are instrumental in evaluating the anti-proliferative and apoptotic effects of Δ12-PGJ2.

HeLa Cells: Studies using HeLa cells, a human cervical cancer cell line, have shown that Δ12-PGJ2 can induce apoptosis. medchemexpress.comchemsrc.com This process is mediated through a caspase cascade that is dependent on the release of cytochrome c from the mitochondria but is independent of the Fas receptor-ligand interaction. nih.govresearchgate.net Research has also implicated the involvement of Sox-4 in this apoptotic pathway. medchemexpress.com

MCF-7 and MDA-MB-231 Cells: In the context of breast cancer, the effects of the related compound 15d-PGJ2 have been studied in cell lines like MDA-MB-231. Research indicates that 15d-PGJ2 can inhibit the viability, migration, and invasion of these cells. plos.org However, other studies have shown that it can also increase the expression of matrix metalloproteinase (MMP)-1 and vascular endothelial growth factor (VEGF) in MCF-7 cells, suggesting a potential role in angiogenesis. plos.org

L1210 Cells: Research on L1210 murine leukemia cells has demonstrated that Δ12-PGJ2 is a key metabolite of prostaglandin (B15479496) D2 (PGD2) responsible for inhibiting cell growth. nih.gov Further studies revealed that Δ12-PGJ2 induces apoptosis in L1210 cells, a process characterized by G2/M cell cycle arrest and DNA fragmentation that requires new protein synthesis. nih.govashpublications.org

Colon Carcinoma Cell Lines: In colorectal carcinoma cell lines such as Caco-2 and HCT 116, 15d-PGJ2 has been found to downregulate the expression of microsomal prostaglandin E synthase-2 (mPGES-2). nih.gov This effect appears to be mediated by changes in the cellular thiol-disulfide redox status and is independent of PPARγ activation. nih.gov Additionally, studies in various epithelial colon cancer cell lines have shown that 15d-PGJ2 can cause growth inhibition and apoptosis. arizona.edu

Table 1: Effects of Δ12-PGJ2 and its Derivatives on Cancer Cell Lines

| Cell Line | Compound | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| HeLa | Δ12-PGJ2 | Apoptosis induction | Cytochrome c-dependent, Fas-independent caspase activation. | medchemexpress.comchemsrc.comnih.govresearchgate.net |

| MDA-MB-231 | 15d-PGJ2 | Inhibition of viability, migration, and invasion. | Decreased production of parathyroid hormone-related protein (PTHrP). | plos.org |

| L1210 | Δ12-PGJ2 | Growth inhibition and apoptosis. | Ultimate metabolite of PGD2 exerting growth inhibition; apoptosis preceded by G2/M arrest. | nih.govnih.govashpublications.org |

| Caco-2, HCT 116 | 15d-PGJ2 | Downregulation of mPGES-2 expression. | Mediated by modulation of cellular redox status. | nih.gov |

The immunomodulatory properties of Δ12-PGJ2 are investigated using various immune cell types.

Macrophages: In macrophage cell lines like RAW264.7 and J774, as well as bone marrow-derived macrophages, 15d-PGJ2 has been shown to reduce bacterial colonization by Salmonella enterica. plos.org This effect is associated with a reduction in the inflammatory response, including decreased production of cytokines and reactive nitrogen species. plos.org Furthermore, 15d-PGJ2 inhibits functions of stimulant-elicited peritoneal macrophages, such as adhesion, phagocytosis, and chemotaxis, suggesting it acts as a negative regulator of macrophage activity. colab.wsnih.gov

Eosinophils: Δ12-PGJ2 is a potent chemoattractant for human eosinophils and can induce a respiratory burst. nih.gov It also enhances the chemotactic response of eosinophils to eotaxin. nih.gov Studies suggest that Δ12-PGJ2 signals through the CRTH2 receptor, the same receptor used by PGD2. nih.gov The related compound 15d-PGJ2 also demonstrates complex, concentration-dependent effects on eosinophils, acting as a chemoattractant at low concentrations and inducing apoptosis at higher concentrations. karger.com

T cells: While direct studies on T cells with Δ12-PGJ2 are less common, research on related prostaglandins (B1171923) and their roles in T-helper 2 (Th2) inflammation provides context. PGD2 and its metabolites are known to regulate the functions of various immune cells, including T cells, in allergic diseases. koreascience.kr

Table 2: Effects of Δ12-PGJ2 and its Derivatives on Immune Cells

| Cell Type | Compound | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| Macrophages | 15d-PGJ2 | Reduced bacterial colonization; inhibition of adhesion, phagocytosis, and chemotaxis. | Acts as a negative regulator of macrophage functions. | plos.orgcolab.wsnih.gov |

| Eosinophils | Δ12-PGJ2 | Chemoattraction, respiratory burst, enhanced chemotaxis to eotaxin. | Signals through the CRTH2 receptor. | nih.gov |

| Eosinophils | 15d-PGJ2 | Biphasic effects: chemoattraction at low concentrations, apoptosis at high concentrations. | Modulates eosinophil function in a concentration-dependent manner. | karger.com |

The neuroactive properties of these prostaglandins are explored in neuronal and glial cell models.

Neuronal and Glial Cells: Studies have shown that cyclopentenone prostaglandins can suppress the activation of microglia. ahajournals.org For instance, 15d-PGJ2 has been shown to alter the morphology and slow the proliferation of C6BU-1 rat glioma cells. scirp.org It can also induce caspase-independent apoptosis in human A172 glioma cells through the formation of reactive oxygen species and mitochondrial damage. scirp.org Furthermore, in glial cells, 15d-PGJ2 can suppress Janus kinase-STAT inflammatory signaling. e-century.us

The role of Δ12-PGJ2 in bone metabolism is studied using osteoblastic cell lines.

Osteoblastic Cells: Δ12-PGJ2 has been demonstrated to stimulate alkaline phosphatase activity and calcification in human osteoblastic cells. hmdb.ca It also enhances the synthesis of type-1 collagen, suggesting a role in modulating osteogenesis. hmdb.ca In human osteosarcoma Saos-2 cells and rat osteoblasts (MC3T3-E1), the interaction between Δ12-PGJ2 and recombinant human bone morphogenetic protein-2 (rhBMP-2) has been investigated. The combination of these agents was found to stimulate alkaline phosphatase activity and mineralization more than Δ12-PGJ2 alone. koreamed.org Conversely, other studies using 15d-PGJ2 have shown that it can inhibit osteoblast differentiation and the expression of anabolic mediators involved in bone formation, potentially leading to bone loss. dovepress.comresearchgate.net This inhibitory effect on osteoclastogenesis has been observed in hFOB1.19 osteoblastic cells. plos.org

Table 3: Effects of Δ12-PGJ2 and its Derivatives on Osteoblastic Cells

| Cell Line | Compound | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| Human osteoblastic cells | Δ12-PGJ2 | Stimulated alkaline phosphatase activity and calcification; enhanced type-1 collagen synthesis. | Modulates osteogenesis by inducing mineralization-related proteins. | hmdb.ca |

| Saos-2, MC3T3-E1 | Δ12-PGJ2 & rhBMP-2 | Stimulated alkaline phosphatase activity and mineralization. | The combination had a greater effect than Δ12-PGJ2 alone. | koreamed.org |

| hFOB1.19 | 15d-PGJ2 | Suppressed RANKL mRNA levels; normalized osteoprotegerin (OPG) mRNA levels. | Inhibited osteoclastogenesis. | plos.org |

| Primary osteoblasts | 15d-PGJ2 | Decreased mineralized bone nodules and alkaline phosphatase activities. | Inhibits osteoblastic differentiation. | researchgate.net |

The vascular effects of these compounds are examined in models of the blood vessel wall.

Vascular Smooth Muscle Cells and Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), 15d-PGJ2 has been shown to inhibit apoptosis induced by growth factor deprivation. nih.gov This anti-apoptotic effect is associated with the stabilization of the c-IAP1 protein. nih.gov Furthermore, 15d-PGJ2 can modify components of the proteasome in endothelial cells, leading to the inhibition of inflammatory responses. frontiersin.org It has also been reported to have biphasic effects in human endothelial cells, with low concentrations enhancing cytoprotection and higher concentrations causing apoptosis. researchgate.net

The influence of these prostaglandins on the processes of labor and delivery is investigated using cells derived from gestational tissues.

Gestational Tissue Cells: Studies using primary human myocytes, a vaginal epithelial cell line (VECs), and primary amnion epithelial cells (AECs) have explored the immunomodulatory effects of 15d-PGJ2. frontiersin.orgnih.govnih.gov In myocytes, 15d-PGJ2 inhibited the IL-1β-induced activation of NF-κB and AP-1 and the expression of several pro-inflammatory molecules. frontiersin.orgnih.gov However, in VECs and AECs, while it inhibited NF-κB activation, it led to the activation of AP-1 and increased cell death. frontiersin.orgnih.govfrontiersin.org These findings suggest that the effects of 15d-PGJ2 are cell-type dependent within gestational tissues. frontiersin.org

In Vivo Animal Models for Pathophysiological Studies

The biological activities of delta-12-prostaglandin J2 (Δ¹²-PGJ₂) and its more studied derivative, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ₂), have been extensively investigated using a variety of animal models to understand their roles in different disease states. These in vivo studies have been crucial in elucidating the potential therapeutic effects of these compounds.

In various animal models of inflammation, Δ¹²-PGJ₂ and its related compounds have demonstrated significant inhibitory effects on the inflammatory response and subsequent tissue damage. wikipedia.org Studies have utilized models of experimentally-induced pancreatitis, glomerulonephritis, and arthritis to observe these effects. wikipedia.org For instance, in a model of concanavalin (B7782731) A-induced autoimmune hepatitis in Balb/C mice, pretreatment with 15d-PGJ₂ was found to reduce the pathological effects and significantly lower the levels of proinflammatory cytokines. nih.gov The mechanism for this protection was linked to the activation of PPARγ and a reduction in NF-κB activity. nih.gov Similarly, in a rat model of experimental colitis, treatment with 15d-PGJ₂ was shown to be protective. researchgate.net Research in MRL/lpr mice, a model for autoimmune diseases like primary biliary cirrhosis, showed that 15d-PGJ₂ could attenuate portal inflammation. nii.ac.jp However, in the same study, it did not show a significant anti-inflammatory effect on glomerulonephritis. nii.ac.jp Furthermore, in a carrageenin-induced inflammation model, 15d-PGJ₂ played an immunoregulatory role in resolving inflammation. nih.gov

| Inflammatory Condition Model | Animal Model | Key Findings for Δ¹²-PGJ₂/15d-PGJ₂ |

|---|---|---|

| Autoimmune Hepatitis | Balb/C Mice (Concanavalin A-induced) | Reduced pathological effects and proinflammatory cytokine levels. nih.gov |

| Colitis | Rat (Experimental) | Demonstrated protective effects. researchgate.net |

| Portal Inflammation (Primary Biliary Cirrhosis model) | MRL/lpr Mice | Attenuated portal inflammation. nii.ac.jp |

| Glomerulonephritis | MRL/lpr Mice | No significant anti-inflammatory effect observed. nii.ac.jp |

| General Inflammation | Carrageenin-induced model | Played an immunoregulatory role in inflammation resolution. nih.gov |

The antitumor properties of Δ¹²-PGJ₂ and its derivatives have been explored in various cancer models. While many studies begin with in vitro work on human malignant cell lines, they often propose further evaluation in in vivo models. nih.gov For example, Δ¹²-PGJ₂ was found to be cytotoxic to a wide range of cancer cell lines, including melanoma, ovarian, prostate, colon, pancreas, small cell lung cancer, and breast cancer. nih.gov It also exhibited synergistic cytotoxicity with cisplatin (B142131) and ionizing radiation, suggesting its potential for in vivo studies. nih.gov

A novel prostamide derivative, 15-deoxy, Δ12,14-prostamide J2 (15d-PMJ₂), was evaluated for its effect on B16F10 melanoma growth in C57BL/6 mice. aacrjournals.org The tumors of animals treated with 15d-PMJ₂ showed significantly reduced growth and mean weights compared to control groups. aacrjournals.org This effect was linked to the induction of endoplasmic reticulum stress apoptosis. aacrjournals.org In another study, 15d-PGJ₂ was shown to significantly inhibit tumor progression in tumor-bearing mice. plos.org The antitumor activity of 15d-PGJ₂ has also been reported in vivo in different tumor models, suggesting its potential as an anticancer agent. plos.org

| Cancer Model | Animal Model | Key Findings for Δ¹²-PGJ₂/Derivatives |

|---|---|---|

| Melanoma | C57BL/6 Mice (B16F10 cells) | 15d-PMJ₂ significantly reduced tumor growth and weight. aacrjournals.org |

| Various Tumors | Tumor-bearing mice | 15d-PGJ₂ significantly inhibited tumor progression. plos.org |

In vivo studies have highlighted the neuroprotective potential of Δ¹²-PGJ₂ and its related compounds in models of neurological diseases. These prostaglandins have been shown to inhibit tissue damage following experimentally-induced spinal cord and brain injury, as well as injury due to ischemia in the brain. wikipedia.org For instance, 15d-PGJ₂ protects the brain from ischemia-reperfusion injury. mdpi.com The J2 prostaglandins are considered endogenous ligands for the nuclear receptor PPARγ, and activation of this receptor is thought to promote neuroprotection in models of stroke, Alzheimer's disease, and Parkinson's disease through anti-inflammatory or antioxidant mechanisms. nih.gov

In a mouse model of inflammation-induced preterm labor, which can lead to neonatal brain injury, 15d-PGJ₂ was found to have neuroprotective effects. bioscientifica.com It increased pup survival, which was associated with the inhibition of IKKβ and NFκB activity in the fetal brain. bioscientifica.com Furthermore, J2 prostaglandins have been implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govresearchgate.net Their levels are significantly increased upon brain injury, suggesting their active involvement in neuronal dysfunction. nih.gov

| Neurological Disease Model | Animal Model | Key Findings for Δ¹²-PGJ₂/15d-PGJ₂ |

|---|---|---|

| Brain Ischemia-Reperfusion Injury | Not specified | 15d-PGJ₂ provides protection to the brain. mdpi.com |

| Inflammation-induced Neonatal Brain Injury | Mouse (preterm labor model) | 15d-PGJ₂ showed neuroprotective effects and increased pup survival. bioscientifica.com |

| General Neuroinflammation | Various models | J2 prostaglandins are implicated in neuronal dysfunction. nih.gov |

The role of these prostaglandins in preterm labor has been investigated, particularly in the context of inflammation, a common cause of preterm birth. nih.govfrontiersin.org In a mouse model, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ₂) has been shown to delay lipopolysaccharide (LPS)-induced preterm labor and improve pup survival. nih.govfrontiersin.orgnih.gov This effect is attributed to the anti-inflammatory properties of 15d-PGJ₂, specifically its ability to inhibit the activation of NF-κB. nih.govfrontiersin.org Examination of uterine tissue from dams treated with 15d-PGJ₂ confirmed the inhibition of IKKβ activity, reduced levels of p65 phosphorylation, and decreased PTGS2. bioscientifica.com These findings from in vivo animal models suggest that targeting inflammatory pathways with cyclopentenone prostaglandins could be a potential strategy for preventing inflammation-induced preterm labor. bioscientifica.com

| Condition Model | Animal Model | Key Findings for 15d-PGJ₂ |

|---|---|---|

| Lipopolysaccharide (LPS)-induced Preterm Labor | Mouse | Delayed preterm labor and improved pup survival. nih.govfrontiersin.orgnih.gov |

| Inflammation-induced Preterm Labor | Mouse | Inhibited IKKβ activity, p65 phosphorylation, and PTGS2 in uterine tissue. bioscientifica.com |

Techniques for Studying Molecular Interactions

Immunoblot analysis, also known as Western blotting, is a key technique used to study the molecular interactions of Δ¹²-PGJ₂ and its derivatives by detecting specific proteins in a sample. This method allows researchers to observe changes in protein expression and post-translational modifications, such as phosphorylation, in response to treatment with these prostaglandins.

In studies of inflammation and labor, immunoblotting has been used to detect phosphorylated p65 and phosphorylated c-Jun as markers of NF-κB and AP-1 activation, respectively. frontiersin.orgnih.gov For example, in human myometrial cells, 15d-PGJ₂ was shown to inhibit the IL-1β-induced phosphorylation of p65 and c-Jun. nih.gov This technique has also been employed to detect the expression of proteins like COX-2. frontiersin.orgnih.gov

In cancer research, immunoblotting has been used to investigate the activation of MAPKs and cytoprotective proteins, as well as to detect apoptotic markers like active caspase-7 and PARP. mdpi.com Furthermore, in studies of neurological processes, immunoblotting has been crucial in assessing the phosphorylation status of proteins like ERK1/2, demonstrating that 15d-PGJ₂ can rescue Tat-induced inactivation of this kinase. koreamed.org The technique has also been used to analyze the degradation of IκB-α, providing evidence for the inhibition of NF-κB activation. researchgate.net

Mass Spectrometry for Protein Adduct Identification

Mass spectrometry stands as a crucial analytical technique for identifying the protein targets that are covalently modified by delta-12-Prostaglandin J2 (Δ¹²-PGJ₂) and its more extensively studied derivative, 15-deoxy-delta-12,14-Prostaglandin J2 (15d-PGJ₂). This modification is possible due to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, which can react with nucleophilic residues on proteins, particularly the sulfhydryl groups of cysteine residues, via a process called Michael addition. frontiersin.orgacs.org The identification of these protein adducts is fundamental to understanding the molecular mechanisms behind the biological effects of these prostaglandins, many of which are independent of receptor binding. nih.gov

A common strategy involves using a biotinylated derivative of 15d-PGJ₂. This allows for the selective isolation of modified proteins from cell lysates using avidin-based affinity chromatography. nih.govpnas.org In one approach, extracts from cells treated with biotinylated 15d-PGJ₂ are separated by two-dimensional gel electrophoresis. The protein spots that have bound the biotinylated probe are then excised and analyzed by mass spectrometry to determine their identity. nih.gov This methodology has successfully identified a range of protein targets. nih.gov

Key research findings from mass spectrometry-based studies include:

Cytoskeletal Proteins: In mesangial cells, proteins involved in cytoskeletal organization, such as actin, tubulin, vimentin, and tropomyosin, were identified as targets of 15d-PGJ₂. nih.gov

Signaling Proteins: The small GTPase H-Ras was shown to be directly modified by 15d-PGJ₂. Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry of purified H-Ras treated with 15d-PGJ₂ revealed the formation of a 1:1 covalent adduct. pnas.org

Proteasome Components: In human endothelial cells, liquid chromatography–tandem mass spectrometry (LC–MS/MS) identified 13 different proteins within the 19S particle of the proteasome that were covalently modified by 15d-PGJ₂. frontiersin.org

Albumin Adducts: Nano-LC-MS/MS analysis was used to confirm that Δ¹²-PGJ₂ forms a covalent adduct with Histidine-146 (His146) of human serum albumin, providing insight into how this prostaglandin interacts with its primary transport protein. rcsb.org

Table 1: Proteins Identified as Adducts of 15d-PGJ₂ via Mass Spectrometry

| Identified Protein Target | Cell Type/System | Key Finding | Reference |

|---|---|---|---|

| Actin, Tubulin, Vimentin, Tropomyosin | Mesangial cells | Identified as targets involved in cytoskeletal organization. Binding confirmed by avidin (B1170675) pull-down of biotinylated 15d-PGJ₂. | nih.gov |

| H-Ras | Purified protein / NIH 3T3 cells | MS analysis confirmed a 1:1 covalent adduct between 15d-PGJ₂ and H-Ras. | pnas.org |

| Proteasome 19S regulatory particle subunits | Human endothelial cells | LC–MS/MS identified 13 proteins of the 19S proteasome particle as targets. | frontiersin.org |

| Human Serum Albumin (HSA) | Co-crystal / In vitro complex | Nano-LC-MS/MS confirmed a covalent adduct between Δ¹²-PGJ₂ and His146 of HSA. | rcsb.org |

| Heat-shock protein 90, Nucleoside diphosphate (B83284) kinase | Mesangial cells | Identified as targets regulated by oxidative stress. | nih.gov |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for investigating the effects of delta-12-Prostaglandin J2 and its derivatives on fundamental cellular processes like cell cycle progression and apoptosis. This technique allows for the rapid, quantitative analysis of individual cells within a population.

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with the compound, harvested, and fixed, typically with ethanol. Their DNA is then stained with a fluorescent dye that intercalates into the DNA helix, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). pnas.orgoncotarget.com As the cells pass through the flow cytometer's laser, the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation and quantification of cells in the various phases of the cell cycle:

G₀/G₁ phase: Cells with a normal (2n) complement of DNA.

S phase: Cells actively synthesizing DNA, with a DNA content between 2n and 4n.

G₂/M phase: Cells that have completed DNA replication, with a doubled (4n) DNA content.

Studies using this method have shown that Δ¹²-PGJ₂ can induce G1 arrest in human neuroblastoma cells, with the peak effect observed 24 hours after treatment. nih.govresearchgate.netresearchgate.net In other contexts, such as in osteosarcoma cell lines, 15d-PGJ₂ was found to induce a significant G2/M arrest. oncotarget.com

Apoptosis Analysis: Flow cytometry is also widely used to detect and quantify apoptosis (programmed cell death). A common method is the co-staining of cells with Annexin V and a viability dye like PI. oncotarget.comoup.com Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the distinction between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Research has demonstrated that 15d-PGJ₂ induces apoptosis in a dose-dependent manner in various cell types, including human articular chondrocytes, endothelial cells, and osteosarcoma cells, as quantified by flow cytometry. oncotarget.comnih.govnih.gov Another flow cytometric indicator of apoptosis is the analysis of DNA content to identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA that have lost some of their DNA content. nih.govcore.ac.uk

Table 2: Flow Cytometry Applications in Δ¹²-PGJ₂ Research

| Analysis Type | Methodology | Cell Line / Type | Key Finding | Reference |

|---|---|---|---|---|

| Cell Cycle | Propidium Iodide (PI) Staining | GOTO (neuroblastoma) | Δ¹²-PGJ₂ induced G1 phase arrest. | nih.gov |

| Cell Cycle | PI Staining | MG63, SaOS2, U2OS (osteosarcoma) | 15d-PGJ₂ induced significant G2/M arrest. | oncotarget.com |

| Apoptosis | Annexin V-FITC Staining | MCF-7 (breast cancer) | 15d-PGJ₂ induced apoptosis, with 25% of cells being Annexin V positive after 16 hours. | oup.com |

| Apoptosis | Annexin V / PI Staining | MG63, SaOS2, U2OS (osteosarcoma) | 15d-PGJ₂ induced apoptosis in a dose- and time-dependent manner. | oncotarget.com |

| Apoptosis | Sub-G1 Peak Analysis | HL-60 (leukemia) | PGJ₂ metabolites, including Δ¹²-PGJ₂, induced apoptosis, identified by an increase in the hypodiploid cell ratio. | core.ac.uk |

| Apoptosis | TUNEL / Flow Cytometry | ECV304 (endothelial) | 15d-PGJ₂ induced apoptosis in a dose-dependent manner. | nih.gov |

Transcriptional Activity Assays (e.g., PPRE activity, Gene Reporter Assays)

Transcriptional activity assays are vital for elucidating how delta-12-Prostaglandin J2 and its derivatives modulate gene expression. These assays measure the ability of the compound to influence the activity of specific transcription factors or gene promoters. The most common method employed is the gene reporter assay, particularly using luciferase as the reporter protein. aacrjournals.orgnih.gov

The general principle of a luciferase reporter assay involves transfecting cells with a plasmid vector containing a specific DNA sequence of interest (a promoter or a response element) placed upstream of a gene encoding the luciferase enzyme. When the promoter is activated by cellular signaling pathways, it drives the transcription of the luciferase gene. After cell lysis, the addition of a luciferin (B1168401) substrate results in a light-producing reaction catalyzed by the expressed luciferase. The intensity of this light, measured by a luminometer, is directly proportional to the activity of the promoter. aacrjournals.orgnih.govpnas.org

Peroxisome Proliferator-Activated Receptor (PPAR) Responsive Element (PPRE) Activity: Since 15d-PGJ₂ is a known natural ligand for PPARγ, a key assay is the PPRE activity assay. nih.gov This is a specific type of reporter assay where the plasmid contains multiple copies of the PPRE sequence. An increase in luciferase activity upon treatment with 15d-PGJ₂ indicates direct activation of the PPARγ signaling pathway. However, studies have also revealed that not all effects of 15d-PGJ₂ are mediated through PPARγ. For instance, in rat mesangial cells, 15d-PGJ₂ did not activate a PPRE luciferase reporter, suggesting its inhibitory effect on COX-2 expression in that context was PPARγ-independent. nih.gov

Gene-Specific Promoter Assays: Researchers use reporter constructs containing the promoters of specific genes to study how 15d-PGJ₂ regulates their expression. For example, to investigate the upregulation of the death receptor 5 (DR5) gene, cells were transfected with a reporter plasmid containing the DR5 promoter. An increase in luciferase activity after 15d-PGJ₂ treatment confirmed that the compound enhances DR5 promoter activity. aacrjournals.org Similarly, the ability of 15d-PGJ₂ to inhibit the induction of the iNOS and COX-2 promoters has been demonstrated using reporter assays, highlighting its anti-inflammatory potential. nih.govpnas.org These assays can also be used with mutated promoter sequences to pinpoint the specific transcription factor binding sites (e.g., AP-1 or NF-κB sites) that are crucial for the observed regulatory effect. nih.gov

Table 3: Findings from Transcriptional Activity Assays for 15d-PGJ₂

| Assay Type | Target Promoter / Element | Cell Type | Effect of 15d-PGJ₂ | Reference |

|---|---|---|---|---|

| Luciferase Reporter Assay | DR5 Promoter | HCT116 (colon cancer) | Increased promoter activity, leading to DR5 gene expression. | aacrjournals.org |

| PPRE Luciferase Reporter | PPAR Responsive Element (PPRE) | Rat Mesangial Cells | No significant activation, indicating a PPARγ-independent mechanism in this context. | nih.gov |

| Luciferase Reporter Assay | COX-2 Promoter | Rat Mesangial Cells | Inhibited IL-1β-induced promoter activation. | nih.gov |

| Luciferase Reporter Assay | iNOS Promoter | RAW264.7 (macrophages) | Inhibited LPS-induced promoter activation in a PPARγ-independent manner. | pnas.org |

| Luciferase Reporter Assay | Estrogen Response Element (ERE) | MCF-7 (breast cancer) | Inhibited ERα transactivity. | researchgate.net |

Measurement of Reactive Oxygen Species and Mitochondrial Membrane Potential

The investigation of reactive oxygen species (ROS) generation and changes in mitochondrial membrane potential (ΔΨm) is critical for understanding the mechanisms by which delta-12-Prostaglandin J2 influences cellular health, particularly in the context of oxidative stress and apoptosis.